molecular formula C10H10ClFN2S B1482765 4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2092513-46-5

4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1482765
CAS No.: 2092513-46-5
M. Wt: 244.72 g/mol
InChI Key: IBBGHQANRNNDNK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole is a versatile synthetic intermediate designed for research and development in medicinal chemistry. This multi-heterocyclic compound incorporates a pyrazole core, a moiety recognized as a privileged scaffold in drug discovery due to its extensive therapeutic profile, which includes anti-inflammatory, antimicrobial, and anticancer activities . The structure features a reactive chloromethyl group, which serves as an excellent handle for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries of derivatives . The presence of the thiophene ring, a bioisostere for phenyl and other aromatic systems, can influence the compound's electronic distribution, bioavailability, and binding affinity to biological targets . The 2-fluoroethyl chain on the pyrazole nitrogen may enhance metabolic stability and membrane permeability, a common strategy in the optimization of lead compounds . Pyrazole-based molecules have demonstrated significant research value in oncology, with mechanisms of action that can include the induction of cell apoptosis and autophagy, inhibition of key enzymes like cyclooxygenase-2 (COX-2), and interference with oxidative phosphorylation . The specific substitution pattern of this molecule makes it a particularly valuable building block for constructing potential bioactive molecules targeting these and other pathways. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Properties

IUPAC Name

4-(chloromethyl)-1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2S/c11-5-9-6-14(3-2-12)13-10(9)8-1-4-15-7-8/h1,4,6-7H,2-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBGHQANRNNDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2CCl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClFN2S
  • Molecular Weight : 244.72 g/mol

The compound features a chloromethyl group, a fluoroethyl substituent, and a thiophene moiety attached to the pyrazole ring, which contributes to its unique chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter pathways.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a range of pharmacological activities:

  • Anti-inflammatory Activity :
    • Studies have shown that compounds similar to this compound demonstrate significant anti-inflammatory effects in various models, including carrageenan-induced paw edema in rats .
    • The compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 has been noted .
  • Antimicrobial Activity :
    • Similar pyrazole derivatives have been tested against various bacterial strains, showing promising antimicrobial properties. For instance, compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .
    • The presence of the thiophene group may enhance the antimicrobial activity due to its electron-rich nature.
  • Antitumor Activity :
    • Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This has been observed in vitro using various cancer cell lines .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of pyrazole derivatives:

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (up to 85% inhibition of TNF-α) at concentrations comparable to standard drugs .
Bandgar et al. (2014)Investigated COX inhibitory effects and found potent anti-inflammatory agents among synthesized pyrazole compounds .
Chandra et al. (2015)Reported on monoamine oxidase B inhibition by specific pyrazole derivatives, suggesting potential for neuroprotective applications .

Scientific Research Applications

Overview

4-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole is a synthetic organic compound characterized by its unique molecular structure, which includes a chloromethyl group, a fluoroethyl substituent, and a thiophene moiety attached to a pyrazole ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Research indicates that compounds with pyrazole and thiophene structures often exhibit diverse biological activities, including:

  • Anti-inflammatory : Potential to reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial : Activity against various bacterial and fungal strains.
  • Antitumor : Inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.
  • Analgesic : Reduction of pain through modulation of pain pathways.

The mechanism of action typically involves interactions with specific enzymes, receptors, or proteins, leading to modulation of biological pathways that can result in therapeutic effects.

Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of novel pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

Material Science

The compound may also find applications in material science, particularly in the development of new materials with tailored electronic or optical properties. The incorporation of thiophene groups can improve conductivity and stability in organic electronic devices.

Biological Studies

In biological research, this compound can be utilized to explore the interactions between pyrazole derivatives and various biological targets. Such studies may provide insights into the design of new therapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Applications References
Target Compound 4-(Chloromethyl), 1-(2-fluoroethyl), 3-(thiophen-3-yl) ~243.7* Under investigation Pharma/Agrochemicals (potential)
4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole () 4-(Chloromethyl), 5-(difluoromethoxy), 3-(trifluoromethyl) 260.5 Herbicidal Agrochemical intermediates
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () Chlorophenyl, fluorophenyl, triazolyl 536.1 Antimicrobial Therapeutic candidates
4-(Azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole () 4-(Azidomethyl), 1-(2-fluoroethyl), 3-(thiophen-2-yl) 251.3 Click chemistry Drug discovery (bioconjugation)
3-(Bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole () 3-(Bromomethyl), 5-(fluoro-methoxyphenyl) 394.2 Not reported Synthetic intermediates

*Calculated based on formula C10H9ClFN2S.

Key Observations:
  • Substituent Reactivity : The chloromethyl group in the target compound offers higher reactivity for nucleophilic substitution compared to azidomethyl () or bromomethyl () derivatives, which are tailored for click chemistry or alkylation, respectively .
  • Thiophene Position: The thiophen-3-yl group in the target compound vs.
  • Fluorine Impact : Fluorinated substituents (e.g., 2-fluoroethyl, trifluoromethyl) enhance metabolic stability and lipophilicity, critical for optimizing pharmacokinetics in drug candidates .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole typically involves:

  • Construction of the pyrazole ring with appropriate substitution.
  • Introduction of the thiophene substituent at the 3-position of the pyrazole.
  • Alkylation at the 1-position with a 2-fluoroethyl group.
  • Functionalization at the 4-position with a chloromethyl group.

These steps require precise control of reaction conditions to achieve regioselectivity and high yields.

Pyrazole Ring Formation and Thiophene Substitution

The pyrazole core bearing a thiophene substituent at the 3-position can be synthesized through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. Literature reports various methods for pyrazole formation:

  • Cyclization of β,γ-unsaturated hydrazones in the presence of oxygen and copper catalysts.
  • One-pot condensation of carbonyl compounds with hydrazine monohydrochloride.
  • Cycloaddition reactions involving isocyanides and alkynes.

Thiophene substituents are commonly introduced via coupling reactions or by using thiophene-containing starting materials. For example, 3-(thiophen-3-yl)-1H-pyrazole derivatives are accessible via condensation of thiophene-substituted aldehydes with hydrazine derivatives.

Introduction of the 2-Fluoroethyl Group at N-1 Position

N-alkylation of the pyrazole nitrogen with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) is a standard approach. This reaction is typically carried out under basic conditions using potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The reaction conditions are optimized to favor monoalkylation and prevent overalkylation or side reactions.

Chloromethylation at the 4-Position

The chloromethyl group at the 4-position of the pyrazole ring can be introduced by:

  • Direct chloromethylation using chloromethyl methyl ether (highly toxic, less favored).
  • Reaction of the pyrazole with formaldehyde and hydrochloric acid or other chlorinating agents under controlled conditions.
  • Alternatively, the 4-position can be functionalized by halogenation of a methyl-substituted pyrazole intermediate.

Due to the sensitivity of the pyrazole ring, mild conditions and protecting groups may be employed to avoid decomposition or unwanted side reactions.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Hydrazine + thiophene-substituted aldehyde, reflux in ethanol/base Formation of 3-(thiophen-3-yl)-1H-pyrazole core
2 N-alkylation 2-fluoroethyl bromide, K2CO3, DMF, room temp Introduction of 1-(2-fluoroethyl) substituent
3 Chloromethylation Formaldehyde + HCl or chloromethyl methyl ether, mild conditions 4-(chloromethyl) substitution on pyrazole ring

Detailed Research Findings

Yield and Purity

  • The condensation step to form the pyrazole-thiophene core generally proceeds with yields ranging from 70% to 90% under optimized conditions.
  • N-alkylation with 2-fluoroethyl halides typically achieves yields of 60–85%, depending on reaction time and temperature.
  • Chloromethylation yields vary widely (40–75%) due to the reactivity of chloromethylating agents and potential side reactions; purification by chromatography is often required.

Characterization

  • The final compound is characterized by NMR spectroscopy (^1H, ^13C, ^19F), confirming the presence of fluoroethyl and chloromethyl groups.
  • Mass spectrometry and elemental analysis confirm molecular weight and composition.
  • Single crystal X-ray diffraction has been used in related pyrazole-thiophene compounds to confirm substitution patterns and molecular geometry.

Summary Table of Preparation Methods

Preparation Step Method Description Typical Reagents/Conditions Yield Range (%) Key Notes
Pyrazole-thiophene core Condensation of hydrazine with thiophene-substituted aldehyde Hydrazine hydrate, ethanol, base, reflux 70–90 High regioselectivity, mild base
N-alkylation (2-fluoroethyl) Alkylation of pyrazole N1 with 2-fluoroethyl halide 2-fluoroethyl bromide, K2CO3, DMF, RT 60–85 Control to avoid dialkylation
Chloromethylation Introduction of chloromethyl at C4 position Formaldehyde + HCl or chloromethyl methyl ether, mild temp 40–75 Use safer chloromethylating agents

Q & A

Q. What are the recommended synthetic routes for introducing functional groups to the chloromethyl moiety in this pyrazole derivative?

The chloromethyl group at position 4 is highly reactive, making it amenable to nucleophilic substitution or cross-coupling reactions. For example, substitution with heterocyclic amines (e.g., imidazole) can be achieved using polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C). Column chromatography with gradients like CH₂Cl₂–MeOH (98:2 to 95:5 v/v) is effective for purification .

Q. How can copper-catalyzed click chemistry be applied to modify the thiophen-3-yl substituent?

The thiophen-3-yl group can undergo azide-alkyne cycloaddition (CuAAC) to form triazole hybrids. A typical protocol involves CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), and terminal alkynes in THF/H₂O (1:1) at 50°C for 16 hours. Yields >60% are achievable with optimized stoichiometry .

Q. What analytical methods are critical for confirming the purity and structure of this compound?

  • 1H/13C NMR : Key for verifying substitution patterns (e.g., pyrazole C-H at δ 8.5–9.0 ppm, thiophen protons at δ 7.2–7.5 ppm).
  • HPLC : Use C18 columns with MeOH/H₂O (70:30) mobile phase for purity assessment.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ for C₉H₁₀ClFN₂S: calc. 232.03) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluoroethyl group influence intermolecular interactions in crystallographic studies?

The 2-fluoroethyl group introduces steric bulk and polarizability, affecting hydrogen-bonding networks. Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) for N–H···F interactions. Mercury CSD 2.0 can visualize packing patterns and compare with analogous structures (e.g., 5-acyloxypyrazoles) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies often arise from metabolic instability of the chloromethyl group. Solutions include:

  • Pro-drug design : Mask the chloromethyl with enzymatically cleavable groups (e.g., ester linkages).
  • Metabolite profiling : Use LC-MS/MS to identify degradation products in plasma.
  • Docking studies : Assess binding affinity to target proteins (e.g., caspase-3 for apoptosis induction) .

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) on the thiophene ring?

DFT calculations (B3LYP/6-311+G(d,p)) show that the thiophen-3-yl group favors electrophilic attack at the β-position due to lower activation energy (ΔG‡ ≈ 25 kJ/mol). Solvent effects (e.g., DCM vs. THF) can be modeled using COSMO-RS to refine reaction pathways .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Catalyst selection : Chiral ligands like BINAP in asymmetric alkylation reactions.
  • Process optimization : Control reaction temperature (<0°C) to minimize racemization.
  • Analytical monitoring : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/iPrOH (90:10) .

Methodological Notes

  • Crystallography : For resolving structural ambiguities, collect high-resolution data (θmax > 25°) and refine using SHELXL-2018 with anisotropic displacement parameters .
  • Biological assays : Use HL-60 and K562 leukemia cell lines with caspase-3 activation as a biomarker. IC₅₀ values should be normalized to positive controls (e.g., doxorubicin) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole

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